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For researchers and drug development professionals, understanding the selectivity of a kinase
inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide
provides a detailed comparison of the inhibitory activity of PRN1371, a potent and irreversible
inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), against a broad spectrum of other
kinases.

PRN1371 is an irreversible covalent inhibitor that demonstrates high potency and selectivity for
the FGFR family of receptor tyrosine kinases.[1] Its mechanism of action involves targeting a
cysteine residue within the kinase active site, leading to sustained inhibition of FGFR signaling.
[1] This guide summarizes the selectivity profile of PRN1371, presenting quantitative data,
detailed experimental protocols, and visual representations of the relevant signaling pathway
and experimental workflow.

Kinase Selectivity Profile of PRN1371

The selectivity of PRN1371 was assessed against a panel of 251 kinases. The data reveals
that PRN1371 is remarkably selective for the FGFR family (FGFR1, FGFR2, FGFR3, and
FGFR4) and Colony-Stimulating Factor 1 Receptor (CSF1R). The half-maximal inhibitory
concentrations (IC50) for these primary targets are in the low nanomolar range, indicating
potent inhibition. In contrast, the vast majority of other kinases in the panel exhibit minimal
inhibition, highlighting the high selectivity of PRN1371.
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Target Kinase IC50 (nM) % Inhibition @ 1pM
FGFR1 0.6 >99
FGFR2 1.3 >99
FGFR3 4.1 >99
FGFR4 19.3 >99
CSF1R 8.1 >99
AAK1 >1000 <10
ABL1 >1000 <10
ACK1 >1000 <10
... (and 243 other kinases) >1000 <10

This table is a representative summary. For the full 251-kinase panel data, please refer to the
supplementary information of Brameld et al., J. Med. Chem. 2017, 60, 15, 6516-6527.

Experimental Methodologies

The kinase inhibition data for PRN1371 was generated using a Caliper mobility shift assay.
This electrophoretic mobility shift assay provides a quantitative measure of enzyme activity by
detecting the conversion of a substrate to a product.

Detailed Protocol: Caliper Mobility Shift Kinase Assay

o Reaction Setup: Kinase reactions are performed in a 384-well plate. Each well contains the
specific kinase, a fluorescently labeled peptide substrate, ATP, and the test compound
(PRN1371) at varying concentrations. The final assay volume is typically 25 pL.

 Incubation: The reaction plate is incubated at a controlled temperature (e.g., 28°C) for a
defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

o Termination: The enzymatic reaction is stopped by the addition of a stop buffer containing
EDTA, which chelates the Mg2+ ions necessary for kinase activity.
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o Electrophoretic Separation: The reaction mixture is then introduced into a microfluidic chip in
the Caliper LabChip EZ Reader. An electric field is applied, causing the substrate and the
phosphorylated product to separate based on their difference in charge and size.

o Detection and Analysis: The fluorescently labeled molecules are detected as they pass a
laser, and the amount of product formed is quantified. The percentage of inhibition at each
concentration of PRN1371 is calculated relative to a no-inhibitor control. IC50 values are
then determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Molecular Context

To better understand the biological context of PRN1371's activity, the following diagrams
illustrate the FGFR1 signaling pathway and the experimental workflow for kinase selectivity

profiling.
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Caption: FGFR1 Signaling Pathway.
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Caption: Kinase Selectivity Profiling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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